molecular formula C19H24N4O3 B2655634 5-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 1171184-42-1

5-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2655634
CAS RN: 1171184-42-1
M. Wt: 356.426
InChI Key: ACQSJVOCEJIREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

A study by Kamiński, Rzepka, and Obniska (2011) synthesized and tested a series of new pyrrolidine-2,5-diones, which are structurally related to the compound , for anticonvulsant activity. These compounds were found to be effective in at least one seizure model, indicating potential applications in the treatment of epilepsy or other seizure disorders. The study highlights the relevance of these compounds in neuropharmacology, specifically in the context of anticonvulsant drug development (Kamiński, Rzepka, & Obniska, 2011).

Antiproliferative and Erythroid Differentiation

Saab et al. (2013) investigated the antiproliferative effects and erythroid differentiation of piperazine derivatives, similar to the compound , against K-562 human chronic myelogenous leukemia. Their findings suggest that these compounds have potential applications in cancer treatment, specifically in targeting leukemia cells and influencing their differentiation (Saab et al., 2013).

Antifungal Properties

Volkova, Levshin, and Perlovich (2020) synthesized and characterized a novel antifungal compound related to the compound . The study provides insights into the solubility and pharmacological properties of the compound, indicating its potential application in treating fungal infections (Volkova, Levshin, & Perlovich, 2020).

COX Inhibition and Analgesic Activity

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds based on pyrimidine structures, including one similar to the compound , and evaluated their COX inhibition and analgesic activities. The results indicated significant inhibition of COX enzymes and promising analgesic activities, suggesting potential therapeutic applications in pain management and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anti-Proliferative Activities

Al-Wahaibi, Mohamed, Tawfik, Hassan, and El-Emam (2021) conducted a study on N-Mannich bases of oxadiazole, which are structurally related to the compound . They evaluated these compounds for antimicrobial and anti-proliferative activities, suggesting potential applications in combating bacterial infections and in cancer treatment (Al-Wahaibi et al., 2021).

properties

IUPAC Name

5-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-12-4-5-13(2)16(10-12)22-6-8-23(9-7-22)17(24)11-15-14(3)20-19(26)21-18(15)25/h4-5,10H,6-9,11H2,1-3H3,(H2,20,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQSJVOCEJIREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CC3=C(NC(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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